molecular formula C11H22N2S2 B1582786 Piperidinium pentamethylenedithiocarbamate CAS No. 98-77-1

Piperidinium pentamethylenedithiocarbamate

Cat. No.: B1582786
CAS No.: 98-77-1
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
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Description

Piperidinium pentamethylenedithiocarbamate is a useful research compound. Its molecular formula is C11H22N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4712. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidine;piperidine-1-carbodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883288
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-77-1
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PMP (accelerator)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Accelerator 552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Accelerator 552
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1906
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium piperidine-1-carbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K715ND7EP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does piperidinium pentamethylenedithiocarbamate contribute to the vulcanization of rubber?

A1: The abstract suggests that this compound, in conjunction with sulfur and zinc propionate, forms a vulcanizing system. While the exact mechanism isn't detailed, the research observes that adding this system to rubber solutions causes the colloidal rubber units to increase in size []. This aggregation is attributed to the vulcanization process, suggesting this compound plays a role in forming crosslinks between rubber molecules. The decreased viscosity observed further supports this, indicating reduced "interlocking" between the now larger, vulcanized units [].

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